molecular formula C12H18N2S2 B15177080 2-Pyridinecarbothioamide, 4-(hexylthio)- CAS No. 186044-64-4

2-Pyridinecarbothioamide, 4-(hexylthio)-

Cat. No.: B15177080
CAS No.: 186044-64-4
M. Wt: 254.4 g/mol
InChI Key: JJOLFMASQDDADU-UHFFFAOYSA-N
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Description

2-Pyridinecarbothioamide, 4-(hexylthio)- is an organic compound with the molecular formula C12H18N2S2 It is a derivative of pyridinecarbothioamide, where a hexylthio group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbothioamide, 4-(hexylthio)- typically involves the reaction of 2-pyridinecarbothioamide with hexylthiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution at the fourth position of the pyridine ring .

Industrial Production Methods

While specific industrial production methods for 2-Pyridinecarbothioamide, 4-(hexylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbothioamide, 4-(hexylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2-Pyridinecarbothioamide, 4-(hexylthio)- exerts its effects involves its ability to coordinate with metal ions. This coordination can lead to the formation of stable complexes that can interfere with biological processes. For example, in anticancer applications, the compound can form complexes with metal ions that bind to DNA or proteins, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarbothioamide, 4-(hexylthio)- is unique due to the presence of the hexylthio group, which imparts specific lipophilicity and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it distinct from its analogs .

Properties

CAS No.

186044-64-4

Molecular Formula

C12H18N2S2

Molecular Weight

254.4 g/mol

IUPAC Name

4-hexylsulfanylpyridine-2-carbothioamide

InChI

InChI=1S/C12H18N2S2/c1-2-3-4-5-8-16-10-6-7-14-11(9-10)12(13)15/h6-7,9H,2-5,8H2,1H3,(H2,13,15)

InChI Key

JJOLFMASQDDADU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC(=NC=C1)C(=S)N

Origin of Product

United States

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